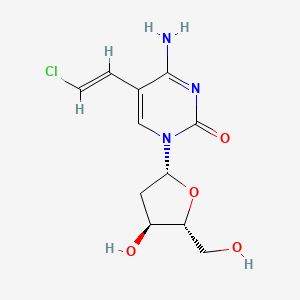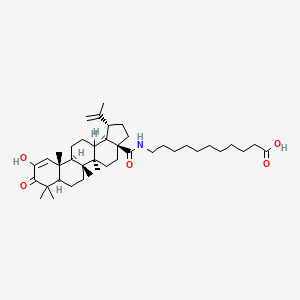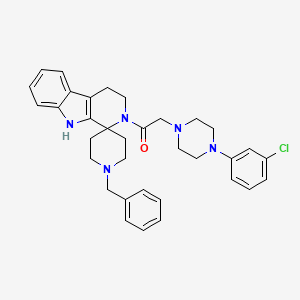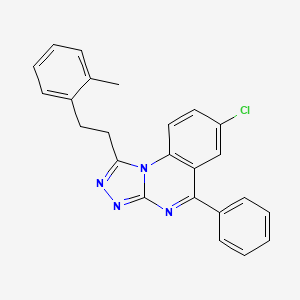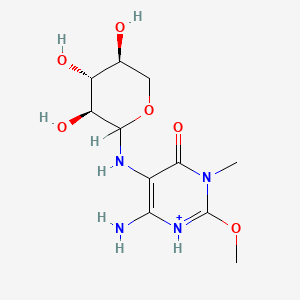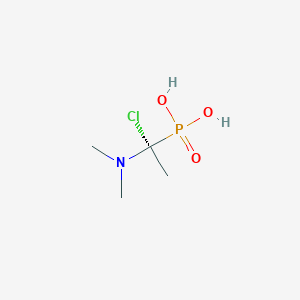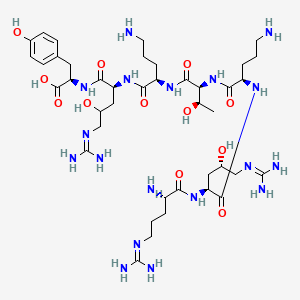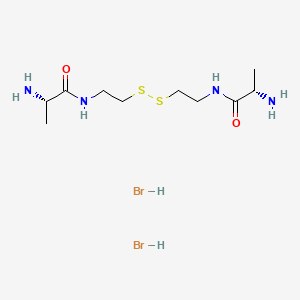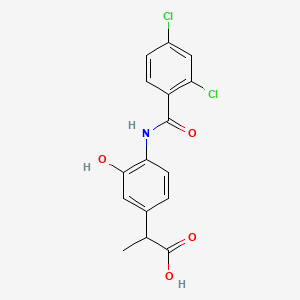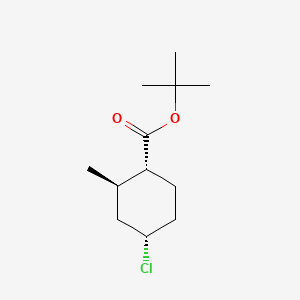
Phosphinic acid, dipropyl-, m-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, dipropyl-, m-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid moiety esterified with dipropyl and m-nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, m-nitrophenyl ester typically involves the esterification of phosphinic acid with dipropyl and m-nitrophenyl groups. One common method involves the reaction of dipropylphosphinic acid with m-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, dipropyl-, m-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and m-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the m-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Phosphinic acid and m-nitrophenol.
Reduction: Phosphinic acid, dipropyl-, m-aminophenyl ester.
Substitution: Phosphinic acid, dipropyl-, substituted phenyl ester.
Applications De Recherche Scientifique
Phosphinic acid, dipropyl-, m-nitrophenyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinic acid, dipropyl-, m-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinic acid, dipropyl-, p-nitrophenyl ester
- Phosphinic acid, dipropyl-, o-nitrophenyl ester
- Phosphonic acid, dipropyl-, m-nitrophenyl ester
Uniqueness
Phosphinic acid, dipropyl-, m-nitrophenyl ester is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its ortho- and para-nitrophenyl counterparts, the meta-nitrophenyl ester may exhibit different steric and electronic properties, leading to distinct chemical and biological behaviors .
Propriétés
Numéro CAS |
88618-45-5 |
|---|---|
Formule moléculaire |
C12H18NO4P |
Poids moléculaire |
271.25 g/mol |
Nom IUPAC |
1-dipropylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO4P/c1-3-8-18(16,9-4-2)17-12-7-5-6-11(10-12)13(14)15/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
RDKSLHWQSTUUHY-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


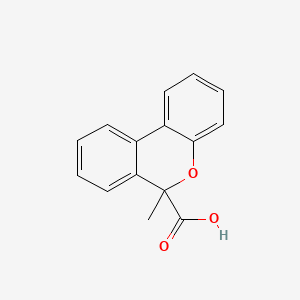


![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
